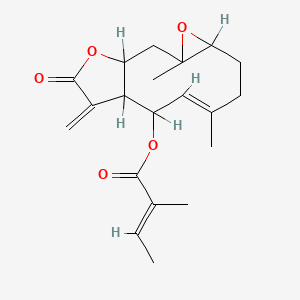

Tanacin

Description

Properties

CAS No. |

57138-50-8 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

[(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O5/c1-6-12(3)18(21)23-14-9-11(2)7-8-16-20(5,25-16)10-15-17(14)13(4)19(22)24-15/h6,9,14-17H,4,7-8,10H2,1-3,5H3/b11-9+,12-6+ |

InChI Key |

DTOFRQNTRKNUMY-WIPAEPSYSA-N |

SMILES |

CC=C(C)C(=O)OC1C=C(CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1/C=C(/CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)\C |

Canonical SMILES |

CC=C(C)C(=O)OC1C=C(CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)C |

Synonyms |

tanacin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Biological Properties of Tanacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacin is a naturally occurring sesquiterpenoid lactone, a class of secondary metabolites prevalent in various plant species, particularly within the genus Tanacetum. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

The chemical identity of this compound is well-defined, with its structure elucidated through spectroscopic methods. It is registered in public chemical databases, providing a standardized reference for researchers.

Chemical Structure

The IUPAC name for this compound is [(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.03,5]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate[1]. Its molecular structure is characterized by a complex tricyclic core, typical of sesquiterpenoid lactones, with an attached ester group.

Molecular Formula and Weight

The molecular formula of this compound is C20H26O5, and its molecular weight is 346.4 g/mol [1].

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

-

CAS Number: 57138-50-8[1]

-

PubChem CID: 6442497[1]

-

SMILES: C/C=C(\C)/C(=O)OC1/C=C(/CCC2C(O2)(CC3C1C(=C)C(=O)O3)C)\C[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the available computed data from public databases.

| Property | Value | Source |

| Molecular Formula | C20H26O5 | PubChem[1] |

| Molecular Weight | 346.4 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 346.17802393 | PubChem[1] |

| Monoisotopic Mass | 346.17802393 | PubChem[1] |

| Topological Polar Surface Area | 65.1 Ų | PubChem[1] |

| Heavy Atom Count | 25 | PubChem[1] |

| Complexity | 674 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Biological Activity and Therapeutic Potential

While research specifically on this compound is limited, studies on closely related sesquiterpenoid lactones from the Tanacetum genus provide strong indications of its potential biological activities. The primary areas of interest are its cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

A study on the secondary metabolites of Tanacetum alyssifolium reported the cytotoxic activity of "tanachin" (a likely synonym for this compound) against the MCF-7 human breast cancer cell line. The reported IC50 value provides a quantitative measure of its potency.

| Cell Line | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | 65.8 | [2] |

Table 2: Cytotoxic Activity of this compound

This finding suggests that this compound may have potential as an anticancer agent, warranting further investigation against a broader panel of cancer cell lines.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are not available, many sesquiterpenoid lactones isolated from Tanacetum species are known to possess significant anti-inflammatory effects. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

Potential Mechanisms of Action: Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound have not been elucidated. However, based on the known activities of other sesquiterpenoid lactones from the same genus, it is plausible that this compound may exert its effects through the modulation of critical cellular signaling pathways, such as NF-κB and MAPK.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and cell survival. Many sesquiterpenoid lactones are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells. It is hypothesized that this compound may also function as an NF-κB inhibitor.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several natural products, including sesquiterpenoid lactones, have been shown to modulate MAPK signaling, suggesting a potential mechanism for their anticancer effects.

Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.

Experimental Protocols

General Isolation Workflow from Tanacetum species

The isolation of this compound from its natural source, such as Tanacetum alyssifolium, typically involves a multi-step process of extraction and chromatographic purification.

Caption: General workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The dried and powdered aerial parts of the plant material are typically extracted with methanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, for example, using mixtures of n-hexane and ethyl acetate (B1210297) of increasing polarity, is commonly employed to separate the different components.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, as identified by its Rf value and visualization under UV light or with a staining reagent, are pooled and further purified, often using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Conclusion and Future Directions

This compound, a sesquiterpenoid lactone from the Tanacetum genus, has demonstrated cytotoxic activity against breast cancer cells, highlighting its potential as a lead compound for the development of new anticancer agents. While its precise mechanisms of action are yet to be fully elucidated, it is hypothesized to modulate key signaling pathways such as NF-κB and MAPK, which are frequently dysregulated in cancer and inflammatory diseases.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a wider range of cancer cell lines and exploring its anti-inflammatory, antiviral, and other potential therapeutic effects.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activities.

-

Development of Synthetic Routes: Establishing efficient and scalable synthetic methods for this compound and its analogs to facilitate structure-activity relationship (SAR) studies and preclinical development.

-

In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent. Continued investigation into this promising natural product is warranted to unlock its full clinical potential.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, are widely distributed in the plant kingdom and are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities. Among these, sesquiterpene lactones (STLs) from the Asteraceae family, particularly from the genus Tanacetum, have garnered considerable attention for their anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of a specific sesquiterpenoid, tanacin, and its structurally related compounds. It details quantitative data on their occurrence, outlines experimental protocols for their extraction and analysis, and illustrates the key signaling pathways they modulate.

Natural Sources and Quantitative Data

The primary natural sources of this compound and related sesquiterpenoids are plants belonging to the genus Tanacetum. Notably, Common Tansy (Tanacetum vulgare) and Feverfew (Tanacetum parthenium) are well-documented producers of a variety of these compounds. This compound itself is a recognized sesquiterpenoid lactone found in species such as Tanacetum huronense. Parthenolide (B1678480), a closely related and extensively studied germacranolide sesquiterpene lactone, is a major constituent of Tanacetum parthenium.

The concentration of these sesquiterpenoids can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following tables summarize the quantitative data available in the literature for key sesquiterpenoids in various Tanacetum species.

| Plant Species | Plant Part | Sesquiterpenoid | Concentration (% of dry weight or mg/g) | Reference |

| Tanacetum parthenium | Flowers | Parthenolide | 1.58% | [1] |

| Tanacetum parthenium | Leaves | Parthenolide | 0.40% - 0.90% | [1] |

| Tanacetum parthenium | Aerial Parts | Parthenolide | 0.56% - 0.90% | [1] |

| Tanacetum argenteum | Aerial Parts (CHCl3 extract) | Parthenolide | 242.66 µ g/100 mg plant material | [2] |

| Tanacetum heterotomum | Aerial Parts (CHCl3 extract) | Parthenolide | 190.16 µ g/100 mg plant material | [2] |

| Tanacetum vulgare | Aerial Parts (CHCl3 extract) | Parthenolide | 177.51 µ g/100 mg plant material | [2] |

| Tanacetum parthenium (from Oaxaca, Mexico) | Not specified | Parthenolide | 0.28% | [3] |

| Tanacetum parthenium (from Puebla, Mexico) | Not specified | Parthenolide | 0.25% | [3] |

| Tanacetum parthenium (cultivated in Ukraine) | Herb | Parthenolide | 0.16% - 0.39% | [4] |

| Plant Species | Plant Part | Essential Oil Component | Relative Percentage (%) | Reference |

| Tanacetum vulgare | Flowered Aerial Parts | Oxygenated Sesquiterpenes | 30.15% | [4] |

| Tanacetum vulgare | Flowered Aerial Parts | Caryophylladienol | 5.92% | [4] |

| Tanacetum vulgare | Flowered Aerial Parts | Farnesol | 5.92% | [4] |

| Tanacetum parthenium | Flowered Aerial Parts | Oxygenated Sesquiterpenes | 33.72% | [4] |

| Tanacetum parthenium | Flowered Aerial Parts | Farnesol | 28.83% | [4] |

| Tanacetum corymbosum | Flowered Aerial Parts | Oxygenated Sesquiterpenes | 27.88% | [4] |

| Tanacetum corymbosum | Flowered Aerial Parts | α-Santalone | 21.58% | [4] |

Experimental Protocols

The extraction and quantification of this compound and related sesquiterpenoids are critical steps for research and drug development. A variety of methods have been developed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Conventional Solvent Extraction

This is a widely used and straightforward method for obtaining crude extracts containing sesquiterpenoids.

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, chloroform, or ethyl acetate) at a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Agitate the mixture for a defined period (e.g., 24 hours) at room temperature.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification (Optional): The crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography on silica (B1680970) gel.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

-

Apparatus: An ultrasonic bath or probe system.

-

Procedure:

-

Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., 70% ethanol). A solid-to-liquid ratio of 1:20 is common.[5]

-

Immerse the vessel in the ultrasonic bath or place the probe in the mixture.

-

Apply ultrasonic waves at a specific frequency (e.g., 35 kHz) for a set duration (e.g., 20-30 minutes).[5][6]

-

Maintain a constant temperature during the process, if required.

-

Filter and concentrate the extract as described in the conventional method.

-

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

-

Apparatus: A microwave extraction system.

-

Procedure:

-

Place the powdered plant material and solvent in a microwave-transparent vessel.

-

Set the microwave power (e.g., 300 W), temperature (e.g., 50-60°C), and extraction time (e.g., 5-50 minutes) according to the specific protocol.[7][8]

-

After extraction, allow the vessel to cool before filtering and concentrating the extract.

-

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly tunable and can provide clean extracts without residual organic solvents.

-

Apparatus: A supercritical fluid extractor.

-

Procedure:

-

Load the powdered plant material into the extraction vessel.

-

Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 200-800 bar and 40-80°C).[9][10]

-

Pass the supercritical CO2 through the plant material to extract the desired compounds.

-

Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

-

A co-solvent, such as ethanol, can be added to the supercritical CO2 to modify its polarity and enhance the extraction of certain compounds.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the most common analytical technique for the separation and quantification of sesquiterpenoids.

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Chromatographic Conditions (Example for Parthenolide):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without a modifier like 0.2% phosphoric acid).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 210 nm for parthenolide.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 40°C.[2]

-

-

Quantification: Create a calibration curve using a certified reference standard of the target sesquiterpenoid. The concentration of the compound in the sample extracts is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

Sesquiterpenoids from Tanacetum species exert their biological effects by modulating various intracellular signaling pathways, primarily those involved in inflammation and cell proliferation. Parthenolide, in particular, has been shown to inhibit the NF-κB, MAPK, and STAT3 signaling pathways.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Parthenolide can inhibit this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

References

- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo activity assessment of some Tanacetum species used as traditional wound healer along with identification of the phytochemical profile by a new validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Composition and Biological Activity of Tanacetum balsamita Essential Oils Obtained from Different Plant Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasound-Assisted Extraction of Bioactive Compounds from Tanacetum vulgare L.: Antibacterial and Cytotoxic Evaluation | Emerging Science Journal [ijournalse.org]

- 7. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DKUM - Separation of parthenolide from feverfew: performance of conventional and high-pressure extraction techniques [dk.um.si]

Spectroscopic Fingerprinting of Tanacin: A Technical Guide for Identification

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the identification and characterization of Tanacin, a sesquiterpene lactone of interest to researchers in natural product chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field.

Spectroscopic Data for this compound Identification

The unique structural features of this compound can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are the key spectroscopic data points for its identification.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm). The data is referenced from studies on "Tanachin," which is understood to be the correct nomenclature for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| 1 | 3.86 | dd | 9.60, 5.66 |

| 2a,b | 2.08 | m | |

| 3a | 2.28 | m | |

| 3b | 2.06 | m | |

| 5 | 5.05 | d | 10.16 |

| 6 | 4.25 | m | |

| 7 | 2.83 | m | |

| 8 | 4.08 | m | |

| 9a | 2.85 | m | |

| 9b | 2.44 | m | |

| 13a | 6.26 | dd | 3.14, 1.37 |

| 13b | 6.21 | dd | 2.79, 1.37 |

| 14a | 5.18 | m | |

| 14b | 5.14 | m | |

| 15 | 1.73 | s |

Solvent: MeOD, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ ppm) |

| 1 | 85.1 |

| 2 | 26.5 |

| 3 | 37.1 |

| 4 | 148.9 |

| 5 | 78.9 |

| 6 | 81.2 |

| 7 | 53.8 |

| 8 | 71.9 |

| 9 | 40.2 |

| 10 | 142.3 |

| 11 | 138.5 |

| 12 | 171.1 |

| 13 | 125.1 |

| 14 | 114.9 |

| 15 | 17.5 |

Solvent: MeOD, Frequency: 100 MHz

Mass Spectrometry (MS) Data

As of the latest literature review, detailed high-resolution mass spectrometry data, including the exact mass and specific fragmentation patterns for this compound, has not been extensively published. However, for sesquiterpene lactones, Electrospray Ionization (ESI) is a common technique. General fragmentation patterns for this class of compounds often involve the loss of water (H₂O), carbon dioxide (CO₂), and acyloxy groups as carboxylic acids.[1]

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound. These should be optimized based on the specific laboratory equipment and sample matrix.

Sample Preparation and Extraction

A general procedure for the extraction of sesquiterpene lactones from plant material is as follows:

-

Grinding: The dried plant material is ground into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction: An appropriate amount of the powdered material (e.g., 10 g) is subjected to solvent extraction. Methanol is a commonly used solvent for this purpose.[2]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure, typically using a rotary evaporator, to yield a concentrated extract.[2]

-

Sample Solution Preparation: The dried extract is redissolved in a known volume of a suitable solvent, such as a methanol/water mixture, to prepare it for chromatographic analysis.

NMR Spectroscopy Protocol

For the structural elucidation of sesquiterpene lactones like this compound, a combination of 1D and 2D NMR experiments is essential.

-

Sample Preparation: Dissolve 1-5 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) and transfer to an NMR tube.[2]

-

1D NMR Analysis:

-

¹H NMR: Acquire a proton NMR spectrum to obtain information about the number, type, and connectivity of protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.[2]

-

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assembling the complete carbon skeleton.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key for elucidating the stereochemistry of the molecule.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the separation and identification of compounds in complex mixtures.

-

Chromatographic Separation:

-

System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of sesquiterpene lactones.[2]

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[3]

-

Detection: A UV detector can be used for initial detection, often at a wavelength of around 210 nm.[2]

-

-

Mass Spectrometry Analysis:

-

Ionization: Electrospray Ionization (ESI) is a suitable method for sesquiterpene lactones, often operated in positive ion mode.[2]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To aid in structural elucidation, fragmentation of the parent ion can be induced to observe characteristic daughter ions.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the identification of natural products and a conceptual representation of a signaling pathway that could be investigated for compounds like this compound.

Caption: Experimental workflow for the isolation and identification of this compound.

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

An In-depth Technical Guide on the Bioactive Compounds of Tanacetum vulgare, with a Focus on Tanacetin

Disclaimer: Initial searches for a compound specifically named "Tanacin" yielded minimal and ambiguous results, primarily pointing to a single, sparsely documented chemical entity. It is highly probable that the intended subject of this technical guide was "Tanacetin," a prominent bioactive compound isolated from Tansy (Tanacetum vulgare), a plant with a rich history in traditional medicine. This guide will therefore focus on the discovery, isolation, and biological activities of compounds from Tanacetum vulgare, with a particular emphasis on the sesquiterpene lactone, tanacetin (B75412).

Introduction

Tanacetum vulgare L., commonly known as tansy, is a perennial herbaceous plant of the Asteraceae family, native to temperate Europe and Asia.[1] Historically, it has been cultivated for medicinal and horticultural purposes since the time of the ancient Greeks.[1][2] The plant is characterized by its deeply divided, fern-like leaves and yellow, button-like flower heads.[3] The characteristic strong, aromatic scent of tansy is due to the presence of a complex mixture of secondary metabolites.[3] The primary bioactive constituents of T. vulgare include sesquiterpene lactones, flavonoids, and phenolic acids, which are responsible for its various pharmacological effects.[4] Among these, the sesquiterpene lactone tanacetin has been a subject of phytochemical interest. This guide provides a comprehensive overview of the discovery, isolation, and biological significance of tanacetin and other key bioactive molecules from T. vulgare, tailored for researchers, scientists, and drug development professionals.

Discovery and History of Isolation

The use of tansy in traditional medicine dates back centuries, with applications ranging from an anthelmintic to a treatment for digestive issues and rheumatism.[1] The scientific investigation into its chemical constituents began in the 19th century. The bitter principle of tansy was first described by Leroy in 1845 and later investigated by Leppig in 1882, who named it tanacetin and assigned it the formula C₁₁H₁₆O₄.[5] Leppig described tanacetin as a brownish, amorphous, and hygroscopic mass that is soluble in water and alcohol but insoluble in ether.[3]

Early chemical investigations of T. vulgare also focused on its essential oil, with the ketone thujone (also referred to as tanacetone) being identified as a major component.[3] Over the years, further phytochemical studies have revealed a diverse array of compounds within T. vulgare. These include numerous sesquiterpene lactones, such as parthenolide (B1678480) and tanachin, as well as a variety of flavonoids like luteolin, quercetin, and apigenin, and phenolic acids including chlorogenic and caffeic acids.[4] The isolation of these compounds has historically relied on classical chromatographic techniques, which have been refined over time with the advent of modern analytical methods.

Chemical Composition and Quantitative Data

The chemical profile of Tanacetum vulgare is complex and can vary depending on the geographical origin, time of harvest, and the specific plant part being analyzed. The primary classes of bioactive compounds are sesquiterpene lactones, flavonoids, and phenolic acids.

Table 1: Major Bioactive Compounds Isolated from Tanacetum vulgare

| Compound Class | Compound Name | Plant Part | Reference |

|---|---|---|---|

| Sesquiterpene Lactones | Tanacetin | Flowers, Leaves | [3] |

| Parthenolide | Flowers, Leaves | [4] | |

| Tanachin | Flowers, Leaves | [4] | |

| Flavonoids | Luteolin | Flowers, Leaves | [3][4] |

| Quercetin | Flowers, Leaves | [3][4] | |

| Apigenin | Flowers, Leaves | [3][4] | |

| Axillarin | Aerial Parts | [6] | |

| Phenolic Acids | 3,5-O-dicaffeoylquinic acid | Aerial Parts | [6] |

| Chlorogenic acid | Flowers | [3] | |

| Caffeic acid | Flowers | [3] | |

| Volatile Compounds | Thujone | Essential Oil | [3] |

| Camphor | Essential Oil | [7] |

| | 1,8-Cineole | Essential Oil |[7] |

Quantitative analysis of extracts from T. vulgare has provided insights into the relative abundance of these compounds. The yield of extracts and the concentration of specific phytochemicals can be significantly influenced by the extraction method and solvent system used.

Table 2: Quantitative Data on Extractions from Tanacetum vulgare

| Extraction Method | Plant Part | Solvent | Yield (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Maceration | Flowers | 70% Ethanol (B145695) | - | Extraction of phenolic compounds. | [3] |

| Maceration with TFA | Flowers | Methanol (B129727) + Trifluoroacetic Acid | 22.65 ± 0.68 | Highest extract yield. | [5] |

| Soxhlet Extraction | Flowers | Methanol | - | Used for extraction of a broad range of compounds. | [8] |

| Hydrodistillation | Inflorescences | Water | 1.2 ± 0.07 | Yield of essential oil. | [7] |

| Aqueous Ethanol Extraction | Leaves | 50% Ethanol | 18 - 20 | High extraction yield. | [9] |

| Aqueous Ethanol Extraction | Flowers | 50% Ethanol | 8 - 16 | Lower yield compared to leaves. |[9] |

Table 3: Concentration of Selected Bioactive Compounds in Tanacetum vulgare Extracts

| Compound | Plant Part | Extraction Method | Concentration | Reference |

|---|---|---|---|---|

| Luteolin-7-glucoside | Flowers | Methanolic maceration with TFA | 550.80 mg/kg | [5] |

| Chlorogenic acid | Flowers | Methanolic maceration with TFA | 5945.40 mg/kg | [5] |

| Rosmarinic acid | Flowers | Methanolic maceration with TFA | 661.31 mg/kg | [5] |

| Total Phenols | Leaves | Aqueous Ethanol Extraction | 135 - 219 mg GAE/g | [9] |

| Total Flavonoids | Leaves | Aqueous Ethanol Extraction | up to 28 mg QE/g | [9] |

| Total Phenolic Acids | Leaves | Aqueous Ethanol Extraction | up to 31 mg CAF/g |[9] |

Experimental Protocols

The isolation of bioactive compounds from Tanacetum vulgare involves extraction followed by chromatographic purification. The choice of protocol depends on the target compound class.

-

Plant Material Preparation: Air-dry the flowers of Tanacetum vulgare in the shade. Grind the dried material into a coarse powder.

-

Extraction: Macerate 100 g of the powdered plant material with 70% ethanol at a 1:5 plant-to-solvent ratio at room temperature. The first extraction is carried out for 12 hours, followed by two subsequent extractions of 1 hour each.[3]

-

Filtration and Concentration: Combine the extracts, filter, and concentrate under vacuum to dryness to obtain the crude extract.[3]

-

Plant Material and Solvent: Use dried and powdered T. vulgare plant material. A 70% ethanol solution is an effective solvent for extracting phenolic compounds.[8]

-

Extraction Parameters: Perform the extraction for 20 minutes for optimal efficiency in recovering phenolic compounds.[8]

-

Post-Extraction Processing: After extraction, filter the mixture and evaporate the solvent to obtain the crude extract.

-

Initial Extraction: Extract the air-dried and powdered aerial parts of T. vulgare with methanol.

-

Solvent-Solvent Partitioning: Fractionate the crude methanolic extract by partitioning between solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and water).

-

Column Chromatography: Subject the most active fraction (e.g., the ethyl acetate fraction for antioxidant compounds) to column chromatography on silica (B1680970) gel. Elute with a gradient of ethyl acetate in n-hexane.[6]

-

Further Purification: Purify the resulting sub-fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure compounds like 3,5-O-dicaffeoylquinic acid, axillarin, and luteolin.[6]

-

Structure Elucidation: Characterize the structure of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][10]

Biological Activities and Signaling Pathways

The diverse array of chemical constituents in Tanacetum vulgare contributes to its wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] For related species like Tanacetum parthenium (feverfew), the anti-inflammatory properties have been attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in pro-inflammatory cytokines such as TNF-α.[11] The anticancer effects of compounds from feverfew have been linked to the modulation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] While specific studies on the signaling pathways modulated by tanacetin from T. vulgare are limited, the structural similarity to other bioactive sesquiterpene lactones suggests that it may share similar mechanisms of action.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

The MAPK pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated. Dysregulation of this pathway is often observed in cancer.

Conclusion

Tanacetum vulgare is a rich source of bioactive compounds, with a long history of use in traditional medicine. The isolation and characterization of constituents like tanacetin have provided a scientific basis for some of its traditional applications. Modern extraction and analytical techniques have enabled the quantification of these compounds and have paved the way for further investigation into their pharmacological properties. While the precise molecular mechanisms of many compounds from T. vulgare are still under investigation, the modulation of key signaling pathways such as NF-κB and MAPK by structurally related compounds from the Tanacetum genus highlights the potential of these natural products in the development of new therapeutic agents. Further research is warranted to fully elucidate the discovery history and the specific biological targets of tanacetin and other sesquiterpene lactones from this important medicinal plant.

References

- 1. Tansy - Wikipedia [en.wikipedia.org]

- 2. khkeeler.blogspot.com [khkeeler.blogspot.com]

- 3. Tansy. Tanacetum vulgare. | Henriette's Herbal Homepage [henriettes-herb.com]

- 4. researchgate.net [researchgate.net]

- 5. Tanacetum (U. S. P.)—Tansy. | Henriette's Herbal Homepage [henriettes-herb.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Study of Biological Activity of Tanacetum vulgare Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Profiling and Antioxidant Activity of Tanacetum vulgare L. Wild-Growing in Latvia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Chemical Fingerprinting and Simultaneous Quantification of Four Compounds from Tanacetum gracile Using a Validated HPLC–ESI-QTOF-Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Tannins: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannins, a diverse group of polyphenolic secondary metabolites found in a wide array of plants, have long been recognized for their astringent properties and their role in plant defense.[1] In recent years, scientific interest has increasingly focused on the potential pharmacological activities of these compounds. Extensive research has demonstrated that tannins and their derivatives, such as tannic acid, possess a broad spectrum of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth review of the literature on the biological activities of tannins, with a focus on their potential therapeutic applications. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this promising class of natural compounds.

Anticancer Activity

Tannins have shown significant potential as anticancer agents, with studies demonstrating their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.[4][5] The anticancer effects of tannins are attributed to their ability to modulate multiple oncogenic signaling pathways.[5]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Tannic Acid | HepG2 (Liver Cancer) | Growth Inhibition | 360 µM | [6] |

| Cisplatin (B142131) (CDDP) | HepG2 (Liver Cancer) | Growth Inhibition | 1.8 µg/ml | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of tannic acid on cancer cells, a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is commonly employed.

-

Cell Culture: HepG2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of tannic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways in Anticancer Activity

Tannic acid has been shown to modulate several signaling pathways involved in cancer progression.[5] It can inhibit key pathways such as JAK/STAT, RAS/RAF/mTOR, and TGF-β1/TGF-β1R, and also interfere with VEGF/VEGFR signaling, which is crucial for angiogenesis.[5] Furthermore, tannic acid can induce apoptosis by upregulating tumor suppressor proteins like p53, which in turn activates the expression of pro-apoptotic genes such as p21 and BAX.[5]

Caption: Tannic Acid's Anticancer Signaling Modulation.

Anti-inflammatory Activity

Tannins exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[7][8]

Experimental Protocols

In Vivo Model of Atopic Dermatitis

The anti-inflammatory effects of tannic acid can be evaluated in an NC/Nga mouse model of atopic dermatitis induced by house dust mite extract (DfE).

-

Animal Model: NC/Nga mice are sensitized and repeatedly challenged with DfE to induce atopic dermatitis-like skin lesions.

-

Treatment: A solution of tannic acid is topically applied to the skin lesions of the mice.

-

Evaluation: The severity of dermatitis is scored based on clinical signs. Skin biopsies are collected for histopathological analysis (e.g., H&E staining) to assess epidermal thickness, inflammation, and mast cell infiltration.

-

Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., IFN-γ, IL-4) are measured by ELISA. Protein expression of key inflammatory signaling molecules (e.g., TNF-α, NF-κB, COX-2) in skin tissue is determined by Western blotting.[7]

Signaling Pathways in Anti-inflammatory Activity

Tannic acid has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7] It can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Additionally, tannic acid can upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), which has anti-inflammatory properties.[7]

Caption: Tannic Acid's Anti-inflammatory Mechanism.

Antimicrobial Activity

Tannins have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[9][10] Their mechanisms of action include disruption of microbial cell walls, enzyme inhibition, and interference with microbial adhesion.[2]

Quantitative Data on Antimicrobial Activity

| Compound | Microorganism | Activity | Concentration | Reference |

| Tannic Acid | Escherichia coli | Bactericidal (>99% reduction) | ≥ 5% coating | [11] |

| Tannic Acid | Staphylococcus aureus | Bactericidal (>99% reduction) | ≥ 5% coating | [11] |

| Tannic Acid | Pseudomonas aeruginosa | Bactericidal (>99% reduction) | ≥ 5% coating | [11] |

| Tannic Acid | Candida albicans | Inhibitory | ≥ 5% coating | [11] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antimicrobial activity of tannic acid can be assessed using the disc diffusion method.

-

Microbial Culture: The test microorganisms (bacteria or fungi) are cultured in appropriate broth to a standardized turbidity.

-

Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar (B569324) plate.

-

Disc Application: Sterile paper discs are impregnated with different concentrations of tannic acid and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

General Workflow for Evaluating Antimicrobial Activity

Caption: Disc Diffusion Assay Workflow.

Conclusion

The literature provides compelling evidence for the diverse biological activities of tannins, highlighting their potential as therapeutic agents. Their anticancer, anti-inflammatory, and antimicrobial properties are supported by numerous in vitro and in vivo studies. The ability of tannins to modulate multiple signaling pathways underscores their pleiotropic effects. Further research is warranted to fully elucidate their mechanisms of action, optimize their delivery, and evaluate their safety and efficacy in clinical settings. The information presented in this guide serves as a valuable resource for professionals in the field of drug discovery and development, encouraging further exploration of this promising class of natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review of Bioactive Tannins in Foods and Beverages: Functional Properties, Health Benefits, and Sensory Qualities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Review in the studies on tannins activity of cancer prevention and anticancer] [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tannic acid synergistically enhances the anticancer efficacy of cisplatin on liver cancer cells through mitochondria‑mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tannins as antimicrobial agents: Understanding toxic effects on pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tannic Acid with Antiviral and Antibacterial Activity as A Promising Component of Biomaterials—A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Tanacin molecular formula and exact mass

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise summary of the known physicochemical properties of Tanacin. Extensive literature searches did not yield significant biological data, including associated signaling pathways or detailed experimental protocols for this specific molecule. The information presented herein is based on available chemical database entries.

Molecular Identity and Properties

This compound is a distinct chemical entity with the molecular formula C20H26O5.[1] Its chemical structure and key identifiers are provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H26O5 | PubChem[1] |

| Exact Mass | 346.17802393 Da | PubChem[1] |

| Molecular Weight | 346.4 g/mol | PubChem[1] |

| IUPAC Name | [(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.0³,⁵]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate | PubChem[1] |

| CAS Number | 57138-50-8 | PubChem[1] |

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and biological databases did not reveal any established biological activities or associated signaling pathways for this compound. While searches for the term "this compound" often yield results for "tannins," "tannic acid," "tenascin," or "tanshinone," it is crucial to note that this compound is a chemically distinct molecule and should not be confused with these other compounds.

Due to the lack of available data, no signaling pathway diagrams or experimental workflows can be provided at this time.

Experimental Protocols

Conclusion

This compound is a defined chemical compound with known molecular formula and mass. However, there is a significant gap in the scientific literature regarding its biological function, mechanism of action, and any potential therapeutic applications. Further research is required to elucidate the bioactivity and pharmacological profile of this molecule. At present, the core requirements for an in-depth technical guide, including signaling pathways and experimental methodologies, cannot be met due to the absence of relevant scientific data.

References

An In-depth Technical Guide to the Stereochemistry of the Tanacin Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. This is particularly true for complex natural products like Tanacin, a sesquiterpene lactone whose therapeutic potential is intrinsically linked to the specific orientation of its chiral centers. While the complete absolute stereochemistry of this compound has not been definitively established in publicly available literature, this technical guide outlines the systematic approach required for its elucidation. We will delve into the identification of its stereogenic centers, the theoretical number of possible stereoisomers, and the state-of-the-art experimental and computational methodologies employed to unambiguously assign the absolute configuration of such molecules. This document serves as a comprehensive roadmap for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and related sesquiterpene lactones.

Introduction to the Stereochemistry of this compound

This compound is a sesquiterpene lactone with the molecular formula C₂₀H₂₆O₅. Its structure, as indexed in public chemical databases, reveals a complex polycyclic framework containing multiple stereogenic centers. The IUPAC name, [(8E)-3,8-dimethyl-12-methylidene-13-oxo-4,14-dioxatricyclo[9.3.0.0³,⁵]tetradec-8-en-10-yl] (E)-2-methylbut-2-enoate, and its corresponding InChI string provide information about the relative configuration of the double bonds (E/Z isomerism) but do not specify the absolute configuration (R/S notation) of the chiral carbons.

The biological activity of sesquiterpene lactones is highly dependent on their stereochemistry. Subtle changes in the spatial arrangement of functional groups can lead to significant differences in pharmacological effects, including efficacy and toxicity. Therefore, a thorough understanding and unambiguous determination of the absolute stereochemistry of this compound are paramount for any drug development program centered on this molecule.

Identification of Chiral Centers and Potential Stereoisomers

A chiral center is a carbon atom that is bonded to four different substituent groups. Based on the 2D structure of this compound, we can identify several chiral centers. The exact number can be determined by a careful examination of each sp³ hybridized carbon atom within the molecular structure. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. These stereoisomers can be categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Table 1: Analysis of Potential Stereoisomers of this compound

| Parameter | Value | Description |

| Number of Chiral Centers (n) | To be determined from detailed structural analysis | Each sp³ carbon with four unique substituents. |

| Maximum Number of Stereoisomers (2ⁿ) | To be calculated | Represents the total possible stereoisomeric forms. |

| Pairs of Enantiomers | 2ⁿ⁻¹ | Each stereoisomer has one corresponding enantiomer. |

| Diastereomeric Relationships | Numerous | All stereoisomers that are not enantiomers of each other. |

The first step in a comprehensive stereochemical analysis is the unequivocal identification of all chiral centers within the this compound molecule. Following this, the theoretical number of stereoisomers can be calculated, providing a framework for the subsequent synthetic and analytical challenges.

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of a complex molecule like this compound requires a multi-pronged approach, often combining spectroscopic, crystallographic, and synthetic methods.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a molecule.[1][2] This technique provides a definitive three-dimensional structure of the molecule as it exists in the crystalline state.

Methodology:

-

Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvent systems.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.[2][3]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The resulting electron density map is then used to build a molecular model, which is refined to best fit the experimental data.[3]

-

Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule in solution.[4][5] Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximities between protons, which helps in deducing the spatial arrangement of atoms.

Methodology for NOE Spectroscopy (NOESY/ROESY):

-

Sample Preparation: A high-purity sample of this compound is dissolved in a suitable deuterated solvent.

-

Data Acquisition: 1D proton and 13C NMR spectra are first acquired to assign the chemical shifts of all atoms. Subsequently, 2D NOESY or ROESY experiments are performed. These experiments use specific pulse sequences to detect correlations between protons that are close in space (typically < 5 Å).[6]

-

Data Analysis: The resulting 2D spectrum shows cross-peaks between protons that have a Nuclear Overhauser Effect. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the pattern of NOE cross-peaks, the relative stereochemistry of the chiral centers can be deduced.

To determine the absolute configuration using NMR, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used. These agents react with the molecule of interest to form diastereomers that have distinct NMR spectra, allowing for the assignment of the absolute configuration of the chiral center to which the agent is attached.[5]

Chiral Synthesis

The unambiguous determination of absolute stereochemistry can also be achieved through the total synthesis of the natural product from a starting material of known absolute configuration (a chiral pool starting material). By controlling the stereochemistry of each reaction step, a specific stereoisomer of this compound can be synthesized. Comparison of the spectroscopic and chiroptical (e.g., optical rotation) properties of the synthetic molecule with those of the natural product allows for the assignment of the absolute configuration.

General Workflow for Asymmetric Synthesis:

-

Retrosynthetic Analysis: A retrosynthetic pathway is designed, starting from the target molecule (this compound) and breaking it down into simpler, commercially available starting materials, including at least one with a known absolute configuration.

-

Stereocontrolled Reactions: The synthesis is carried out using stereoselective reactions (e.g., asymmetric epoxidation, dihydroxylation, or aldol (B89426) reactions) to create the new chiral centers with the desired stereochemistry.

-

Purification and Characterization: At each step, the product is purified and its stereochemical integrity is confirmed using analytical techniques.

-

Final Comparison: The final synthetic product is compared to the natural this compound using a variety of analytical methods, including NMR, mass spectrometry, and optical rotation. A match in all properties confirms the absolute configuration.

Visualization of Stereochemical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between stereoisomers and a typical experimental workflow for stereochemical determination.

Caption: Relationship between this compound and its potential stereoisomers.

Caption: Experimental workflow for determining the stereochemistry of this compound.

Conclusion

The determination of the absolute stereochemistry of this compound is a critical step in unlocking its full therapeutic potential. While this information is not yet readily available, this guide has outlined the established and rigorous methodologies required for its elucidation. A combination of X-ray crystallography for definitive absolute configuration, NMR spectroscopy for determining relative stereochemistry in solution, and chiral synthesis for confirmation provides a robust strategy. For researchers in natural product chemistry and drug development, a thorough and accurate stereochemical assignment is not merely an academic exercise but a fundamental requirement for the advancement of new therapeutic agents. The application of the principles and protocols described herein will be instrumental in fully characterizing the this compound molecule and paving the way for its potential clinical applications.

References

- 1. Absolute configuration - Wikipedia [en.wikipedia.org]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

Ethnobotanical Landscape and Pharmacological Potential of Tanacetin-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanacetin (B75412) is a sesquiterpene lactone, a class of secondary metabolites known for a wide range of biological activities. This compound and its analogs are primarily found in plants belonging to the genus Tanacetum of the Asteraceae family. The most notable source is Tanacetum vulgare, commonly known as tansy.[1][2] Native to temperate Europe and Asia, tansy has a rich history of use in traditional medicine, spanning from ancient Greek records to medieval European herb gardens.[3][4][5]

The ethnobotanical applications of these plants are diverse, ranging from anthelmintic and insect repellent to anti-inflammatory and digestive aids.[1][3][6] This guide serves to bridge the gap between this extensive traditional knowledge and modern scientific investigation. By systematically reviewing the ethnobotanical uses, quantitative biological activities, and underlying molecular mechanisms, we aim to provide a foundational resource for researchers and professionals engaged in natural product discovery and drug development.

Plant Profile: Tanacetum vulgare (Tansy)

-

Description: An aromatic, herbaceous perennial growing up to 1.5 meters tall. It is characterized by fern-like, pinnate leaves and dense, flat-topped clusters of bright yellow, button-like flowers.[1][6][7]

-

Key Phytochemicals: The plant's bioactivity is attributed to a complex mixture of compounds.

-

Sesquiterpene Lactones: Includes tanacetin, parthenolide (B1678480), and arbusculin-A.[1]

-

Volatile Oils: A variable composition that includes thujone, camphor, 1,8-cineole, and borneol. The presence of thujone, a potent ketone, is responsible for the plant's toxicity and necessitates caution in its use.[5][6][8]

-

Flavonoids: Contains compounds such as apigenin, luteolin, and quercetin (B1663063) derivatives.[1]

-

Ethnobotanical and Traditional Applications

The historical use of Tanacetum vulgare is extensive and provides a roadmap for modern pharmacological investigation. The primary applications are rooted in its potent aromatic and bitter properties.

-

Antiparasitic and Anthelmintic: Tansy's most well-documented traditional use is for the expulsion of intestinal parasites, particularly roundworms and threadworms.[1][3][6][7] A bitter tea or cakes made from the plant were consumed for this purpose.[3] Externally, it was applied to treat infestations of scabies, lice, and fleas.[1][8]

-

Insect Repellent: For centuries, tansy was a primary herb for repelling insects. It was used as a strewing herb on floors, placed in bedding to deter pests, and rubbed on meat to prevent spoilage by flies.[6][9] In agriculture, it served as a companion plant to protect crops like cucumbers and squash from beetles and other insects.[3] Research has substantiated its efficacy in repelling pests like the Colorado potato beetle.

-

Gastrointestinal Health: As a bitter tonic, tansy was used to stimulate digestion and appetite.[1][4] Its antispasmodic properties were employed to relieve intestinal cramps and treat various digestive disorders.[1][6]

-

Women's Health (Emmenagogue): The plant was traditionally used to stimulate uterine blood flow, bring on menstruation, and, in high doses, to induce abortions.[1][3][8] Consequently, its use is strongly contraindicated during pregnancy. In a contradictory application, it was also believed to help prevent miscarriages.[3][10]

-

Anti-inflammatory and Analgesic: Topically, tansy was applied as a compress or ointment for inflammations, bruises, sprains, and rheumatic pain.[1] It also has a history of use for treating fevers and migraines.[3][5]

-

Funerary Practices: Due to its aromatic and preservative properties, tansy was used in embalming and funerary rites. Corpses were often wrapped in tansy-laden sheets or buried with tansy wreaths to deter worms and slow decay.[3][6]

Quantitative Data on Biological Activities

While quantitative ethnobotanical data is scarce, modern laboratory studies have begun to quantify the biological activities of Tanacetum species, validating many of their traditional uses. The tables below summarize key findings relevant to drug discovery.

Table 1: Summary of Ethnobotanical Use Categories for Tanacetum vulgare

| Use Category | Traditional Application | Plant Part Used |

| Antiparasitic | Expulsion of intestinal worms (roundworm, threadworm); treatment of scabies, lice. | Flowers, Leaves |

| Insect Repellent | Repel flies, ants, fleas, beetles, mosquitoes. Used as a strewing herb and companion plant. | Flowers, Leaves, Stems |

| Gastrointestinal | Digestive stimulant, carminative, antispasmodic for intestinal cramps. | Flowers, Leaves |

| Women's Health | Emmenagogue (stimulates menstruation), abortifacient. | Herb (Aerial parts) |

| Anti-inflammatory | Topical relief for sprains, bruises, swelling, rheumatic pain. | Leaves, Flowers |

| Antipyretic | Reduction of fever. | Herb (Aerial parts) |

| Food Preservation | Rubbed on meat to deter insects. | Leaves |

| Dyeing | Production of a golden-yellow dye. | Flowers |

Table 2: Selected Quantitative Biological Activities of Tanacetum Extracts and Compounds

| Activity | Species/Compound | Assay/Model | Result | Reference |

| Nematocidal | T. falconeri (cis-dehydromatricaria ester-1) | Root-knot nematodes | 100% mortality | [11] |

| Insecticidal | T. falconeri (cis-dehydromatricaria ester-1) | Sitophilus oryzae (rice weevil) | EC₅₀ = 0.08 mg/L | [11] |

| Antibacterial | T. vulgare (hydroethanolic extract) | Broth microdilution against hospital isolates | MIC = 250-500 µg/mL | [12] |

| Anti-inflammatory | T. sinaicum (Iso-secotanapartholide-3-O-methyl ether) | LPS-stimulated mouse macrophages | IC₅₀ = 1.0 µM (for NO production) | [13] |

| Anti-inflammatory | T. parthenium (water extract) | K⁺-stimulated mouse cortex | Reduction of PGE₂ release | [14] |

| Antioxidant | T. vulgare (inflorescence extracts) | DPPH assay | 88.41% radical scavenging activity | [15] |

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects reported in ethnobotanical literature are strongly linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a critical regulator of the inflammatory response.

In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, and enzymes like iNOS and COX-2.[13][16]

Sesquiterpene lactones from Tanacetum, such as parthenolide and potentially tanacetin, are believed to exert their anti-inflammatory effects by directly inhibiting the IKK complex.[17] This inhibition prevents the phosphorylation and degradation of IκBα, thus trapping NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.[13][16]

Experimental Protocols

The following protocols provide standardized methodologies for the extraction of active compounds and the evaluation of their anti-inflammatory properties, forming a basis for further research.

Protocol 1: General Workflow for Extraction and Isolation of Sesquiterpene Lactones

This protocol outlines a general procedure for isolating compounds like tanacetin from the aerial parts of Tanacetum vulgare.

-

Preparation of Plant Material: Collect fresh aerial parts (leaves, stems, flowers) of T. vulgare during the flowering season. Air-dry the material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder (particle size ~2-3 mm).

-

Solvent Extraction:

-

Macerate 1 kg of the powdered plant material in a suitable solvent system, such as dichloromethane (B109758):methanol (1:1 v/v), for 72 hours at room temperature with occasional agitation.

-

Alternatively, perform successive extractions using solvents of increasing polarity (e.g., hexane (B92381), followed by dichloromethane, then methanol) using a Soxhlet apparatus.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

-

Fractionation:

-

Subject the crude extract to liquid-liquid partitioning. Dissolve the extract in a 90% methanol/water solution and partition successively against hexane and dichloromethane to separate fractions based on polarity.

-

The dichloromethane fraction is often enriched with sesquiterpene lactones.

-

-

Chromatographic Purification:

-

Apply the enriched fraction to a silica (B1680970) gel column for column chromatography.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., 100:0 to 0:100 v/v).

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.

-

-

Isolation and Identification: Pool fractions with similar TLC profiles and re-chromatograph using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds. Elucidate the structure of isolated compounds using spectroscopic techniques (NMR, MS).

References

- 1. herbalreality.com [herbalreality.com]

- 2. Tanacetum - Wikipedia [en.wikipedia.org]

- 3. Tansy - Wikipedia [en.wikipedia.org]

- 4. violapharm.com [violapharm.com]

- 5. Tansy | HerbaZest [herbazest.com]

- 6. Tanacetum vulgare (Bitter Buttons, Common Tansy, Cow Bitter, Garden Tansy, Golden Buttons, Tansy) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 7. TANSY (Tanacetum vulgare) [herbgarden.co.za]

- 8. herbaloracle.com [herbaloracle.com]

- 9. Tansy - its history and use | Snapdragon Life [snapdragonlife.com]

- 10. MSU Extension | Montana State University [apps.msuextension.org]

- 11. The Antibacterial, Insecticidal and Nematocidal Activities and Toxicity Studies of Tanacetum falconeri Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory and Neuromodulatory Effects Induced by Tanacetum parthenium Water Extract: Results from In Silico, In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tansy (Tanacetum vulgare L.)—A Wild-Growing Aromatic Medicinal Plant with a Variable Essential Oil Composition | MDPI [mdpi.com]

- 16. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Predicted Pharmacological Properties of Tannins: A Technical Guide

Introduction

Tannins are a diverse group of polyphenolic secondary metabolites found in a variety of plants. Historically used in traditional medicine, recent scientific investigations have begun to elucidate the specific pharmacological properties and mechanisms of action of these compounds. This guide provides a technical overview of the predicted pharmacological properties of tannins, with a focus on their molecular mechanisms and potential therapeutic applications. The information presented is geared towards researchers, scientists, and professionals in the field of drug development.

Core Pharmacological Properties

Tannins exhibit a broad spectrum of pharmacological activities, primarily attributed to their antioxidant, anti-inflammatory, and modulatory effects on various signaling pathways. These properties make them promising candidates for the development of new therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2]

Data Summary

While specific quantitative data for a compound named "Tanacin" is not available in the current literature, the following table summarizes the key pharmacological activities and observed effects of tannins and specifically tannic acid, which is a representative and well-studied tannin.

| Pharmacological Property | Key Molecular Targets/Pathways | Observed Effects | Reference Cell Lines/Models |

| Anticancer | JAK2/STAT3, NF-κB, PI3K/AKT/mTOR, MAPK | Induction of apoptosis, cell cycle arrest (G1/S phase), inhibition of proliferation, anti-angiogenesis. | YD-38 gingival cancer cells, various cancer cell lines.[3][4] |

| Anti-inflammatory | NF-κB, PPARγ, TNF-α, IL-1β, COX-2 | Reduction of pro-inflammatory cytokines, inhibition of inflammatory cell infiltration. | Atopic dermatitis mouse models (NC/Nga mice).[5] |

| Antioxidant | Scavenging of free radicals (ROS/RNS) | Reduction of oxidative stress, increased activity of antioxidant enzymes (CAT, SOD, GPx). | In vivo animal models of xenobiotic poisoning.[6] |

| Neuroprotective | Reduction of BACE1 protein, acetylcholinesterase inhibition | Prevention of memory and cognition deterioration. | Streptozotocin (STZ)-induced sporadic Alzheimer's model.[2] |

Key Signaling Pathways and Mechanisms of Action

Tannins, particularly tannic acid, have been shown to modulate several critical signaling pathways involved in cellular proliferation, inflammation, and survival.

JAK2/STAT3 Signaling Pathway in Cancer

Tannic acid has been demonstrated to inhibit the JAK2/STAT3 pathway in gingival squamous cell carcinoma.[4] This inhibition prevents the phosphorylation and nuclear translocation of STAT3, a key transcription factor for genes involved in cell cycle progression and survival.

References

- 1. Traditional Applications of Tannin Rich Extracts Supported by Scientific Data: Chemical Composition, Bioavailability and Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tannic acid inhibits the Jak2/STAT3 pathway and induces G1/S arrest and mitochondrial apoptosis in YD-38 gingival cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Prediction of Tannic Acid's Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannic acid (TA), a prominent member of the hydrolysable tannin family, is a naturally occurring polyphenol found in a wide variety of plants, including gall nuts, grapes, and green tea.[1] Historically utilized for its astringent properties, contemporary research has unveiled a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][3] The therapeutic potential of tannic acid is attributed to its ability to interact with and modulate the function of multiple proteins, thereby influencing various cellular signaling pathways.[1]

The elucidation of the molecular targets of tannic acid is paramount to understanding its mechanisms of action and for the rational design of novel therapeutics. Traditional methods for target identification can be both time-consuming and resource-intensive. In contrast, in silico approaches, such as molecular docking and virtual screening, offer a rapid and cost-effective means to predict potential protein targets of small molecules like tannic acid.[4] These computational methods have been instrumental in identifying and prioritizing protein candidates for subsequent experimental validation.

This technical guide provides a comprehensive overview of the in silico prediction of tannic acid's protein targets. It details the computational methodologies employed, summarizes the predicted targets and their associated biological pathways, and provides protocols for the experimental validation of these predictions.

In Silico Prediction of Protein Targets

The identification of potential protein targets for tannic acid can be achieved through a variety of computational techniques. These methods primarily fall into two categories: ligand-based and structure-based approaches.

2.1 Ligand-Based Methods

Ligand-based methods utilize the principle of chemical similarity, where compounds with similar structures are predicted to have similar biological activities. Web-based tools like TargetHunter and SwissTargetPrediction compare the 2D or 3D structure of a query molecule (tannic acid) to extensive databases of compounds with known protein targets.[5]

2.2 Structure-Based Methods: Molecular Docking

Structure-based methods, particularly molecular docking, are a cornerstone of in silico target prediction. This technique computationally models the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding conformation and affinity. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the best fit.

A typical molecular docking workflow is as follows:

Predicted Protein Targets of Tannic Acid

In silico studies have identified a multitude of potential protein targets for tannic acid, many of which are implicated in key pathological processes. The following table summarizes some of the key predicted targets and the corresponding quantitative data from molecular docking and experimental validation studies.

| Target Protein | In Silico Method | Predicted Binding Affinity / Score | Experimental Validation Method | Experimental Binding Affinity / IC50 | Reference(s) |

| SARS-CoV-2 Spike Protein (RBD) | Molecular Docking | - | Surface Plasmon Resonance (SPR) | KD: 41.98 nM | [6][7] |

| Transmembrane Protease, Serine 2 (TMPRSS2) | Molecular Docking & MMPBSA | Binding Free Energy: -71 kcal/mol | Biochemical Inhibition Assay | IC50: 2.31 µM - 50 µM | [6][8] |

| 3-Chymotrypsin-Like Protease (3CLpro) | Molecular Docking & MMPBSA | Binding Free Energy: -65 kcal/mol | Biochemical Inhibition Assay | IC50: 2.1 µM - 13.4 µM | [6][8] |

| Protein Disulphide Isomerase (PDI) | Molecular Docking | - | Surface Plasmon Resonance (SPR) | High Affinity | [4][9] |

| Bovine Serum Albumin (BSA) | Molecular Docking | Docking Energy: -12.9 kcal/mol | Fluorescence Spectroscopy | Ka: 2584.64 L·mol-1 (at 298 K) | [10] |

| HIV-1 gp41 | - | - | ELISA | IC50: 5.76 to 20.65 mg/L | [11] |

| β-secretase (BACE1) | - | - | In vitro assays | Natural inhibitor | [12] |

| AKT1 | Molecular Docking | - | Western Blot | Inhibition of phosphorylation | [13] |

Modulated Signaling Pathways

The interaction of tannic acid with its protein targets leads to the modulation of several critical intracellular signaling pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.